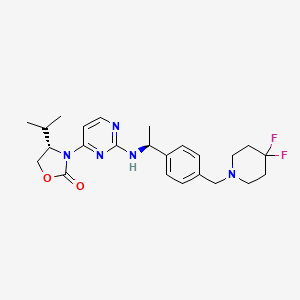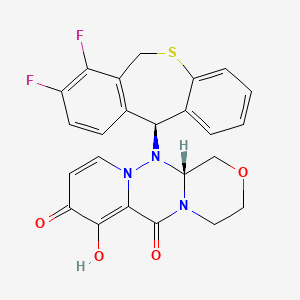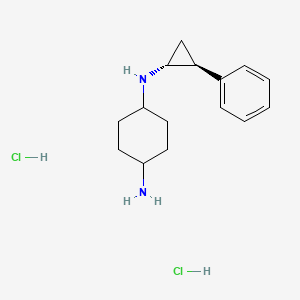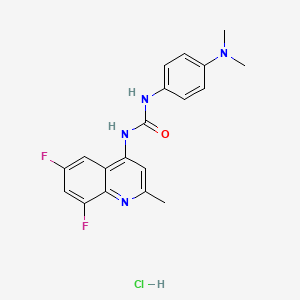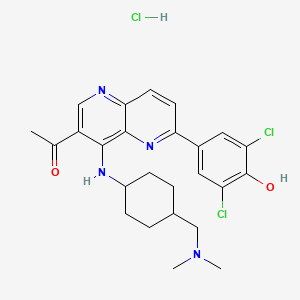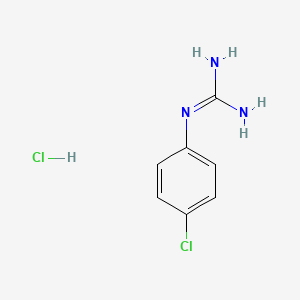
4-クロロフェニルグアニジン塩酸塩
概要
説明
4-Chlorophenylguanidine hydrochloride is a potent and specific inhibitor of urokinase . It is also a positive allosteric modulator at acid sensing ion channel 3 (ASIC3), which increases its pH sensitivity . It is used as a reagent in the synthesis of pyrimidine derivatives as hSMG-1 inhibitors, potential targets for cancer treatment .
Molecular Structure Analysis
The molecular formula of 4-Chlorophenylguanidine hydrochloride is C7H8ClN3.HCl . Its molecular weight is 206.07 .Physical And Chemical Properties Analysis
The molecular weight of 4-Chlorophenylguanidine hydrochloride is 206.07 . It is soluble to 100 mM in water .科学的研究の応用
ウロキナーゼ阻害
4-クロロフェニルグアニジン塩酸塩は、細胞外マトリックスの分解に関与するセリンプロテアーゼであるウロキナーゼの強力かつ特異的な阻害剤として作用し、そのため血管疾患や癌において重要な役割を果たしています。 .
ASIC3のモジュレーション
これは、酸感受性イオンチャネル3(ASIC3)における正の異種アロステリックモジュレーターとして働き、そのpH感受性を高めます。このモジュレーションは、ASIC3が痛覚に関与しているため、痛覚メカニズムの理解にとって重要です。 .
ASIC3リガンドの設計
この化合物は、ASIC3活性をin vivoで研究するために使用できる新しいASIC3リガンドの設計のための化学的バックボーンを提供し、このイオンチャネルの様々な生理学的プロセスにおける役割に関する洞察を提供します。 .
In Vivo
In vivo experiments with 4-Chlorophenylguanidine hydrochloride have been conducted to study its effects on a variety of biological processes. For example, 4-Chlorophenylguanidine hydrochloride has been used to study the effects of dopamine release on behavior and cognitive processes in rats. It has also been used to study the effects of dopamine release on memory and learning in mice.
In Vitro
In vitro experiments with 4-Chlorophenylguanidine hydrochloride have been conducted to study its effects on a variety of biochemical and physiological processes. For example, 4-Chlorophenylguanidine hydrochloride has been used to study the effects of dopamine release on cell proliferation and differentiation in vitro. It has also been used to study the effects of dopamine release on gene expression and protein synthesis.
作用機序
Target of Action
The primary targets of 4-Chlorophenylguanidine hydrochloride are ASIC3 (Acid Sensing Ion Channel 3) and urokinase . ASIC3 is a sodium channel that opens in response to lowered extracellular pH . Urokinase is a serine protease, its primary physiological substrate is plasminogen, which is an inactive form of plasmin . Urokinase plays an important role in vascular diseases and cancer .
Mode of Action
4-Chlorophenylguanidine hydrochloride acts as a positive allosteric modulator of ASIC3, reversing the effects of ASIC3 desensitization . It influences ASIC3 activity through directly activating the channel and increasing proton sensitivity . As for urokinase, 4-Chlorophenylguanidine hydrochloride acts as a potent and selective inhibitor .
Biochemical Pathways
The compound’s interaction with ASIC3 and urokinase affects the pain signaling pathway and the plasminogen activation system , respectively. By modulating ASIC3, it can influence pain signals caused by ischemia and inflammation . By inhibiting urokinase, it can affect the conversion of plasminogen to plasmin, thereby influencing processes such as fibrinolysis, cell migration, and tissue remodeling .
Result of Action
The modulation of ASIC3 by 4-Chlorophenylguanidine hydrochloride can lead to changes in pain perception, potentially providing analgesic effects . The inhibition of urokinase can impact processes such as cell migration and tissue remodeling, which are relevant in conditions like cancer and vascular diseases .
Action Environment
The action of 4-Chlorophenylguanidine hydrochloride can be influenced by environmental factors such as pH. Its modulation of ASIC3, a proton-sensitive sodium channel, suggests that changes in extracellular pH could impact its efficacy . Additionally, factors affecting the stability of the compound, such as temperature and storage conditions, could also influence its action .
生物活性
4-Chlorophenylguanidine hydrochloride has been studied for its biological activity in a variety of organisms. For example, it has been shown to have anti-inflammatory and anti-oxidant effects in mice. It has also been shown to have neuroprotective effects in rats.
Biochemical and Physiological Effects
4-Chlorophenylguanidine hydrochloride has been studied for its biochemical and physiological effects in a variety of organisms. It has been shown to have neuroprotective effects in rats and mice. It has also been shown to have anti-inflammatory and anti-oxidant effects in mice. In addition, 4-Chlorophenylguanidine hydrochloride has been shown to have an effect on dopamine release in rats and mice.
実験室実験の利点と制限
The use of 4-Chlorophenylguanidine hydrochloride in lab experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a highly potent compound and has a wide range of biological activities. The main limitation of 4-Chlorophenylguanidine hydrochloride is that its mechanism of action is not fully understood.
将来の方向性
The potential future directions for research on 4-Chlorophenylguanidine hydrochloride are numerous. Further research is needed to understand the mechanism of action of 4-Chlorophenylguanidine hydrochloride and to determine its potential therapeutic applications. In addition, further research is needed to explore the effects of 4-Chlorophenylguanidine hydrochloride on various biological processes, such as cell proliferation and differentiation, gene expression, and protein synthesis. Furthermore, further research is needed to explore the potential anti-inflammatory and anti-oxidant effects of 4-Chlorophenylguanidine hydrochloride. Finally, further research is needed to explore the potential therapeutic applications of 4-Chlorophenylguanidine hydrochloride, such as its use in the treatment of neurological disorders and other diseases.
合成法
4-Chlorophenylguanidine hydrochloride can be synthesized through a variety of methods. One method involves the reaction of 4-chloroaniline with guanidine hydrochloride in 1,4-dioxane. The two reactants are heated to 50-60 °C and the product is then isolated and purified. Another method involves the reaction of 4-chloroaniline with guanidine hydrochloride in ethanol. The product is then isolated, purified, and dried.
Safety and Hazards
生化学分析
Biochemical Properties
4-Chlorophenylguanidine hydrochloride interacts with the enzyme urokinase . This interaction is crucial as urokinase is a serine protease, and its primary physiological substrate is plasminogen .
Cellular Effects
The effects of 4-Chlorophenylguanidine hydrochloride on cells are primarily through its interaction with urokinase . By inhibiting urokinase, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4-Chlorophenylguanidine hydrochloride exerts its effects at the molecular level by inhibiting the enzyme urokinase . This inhibition can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Its role as a urokinase inhibitor suggests that it may have long-term effects on cellular function .
Metabolic Pathways
4-Chlorophenylguanidine hydrochloride is involved in the metabolic pathway of urokinase . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
特性
IUPAC Name |
2-(4-chlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-5-1-3-6(4-2-5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFZXBDENVVLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657531 | |
| Record name | N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14279-91-5 | |
| Record name | N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B560116.png)
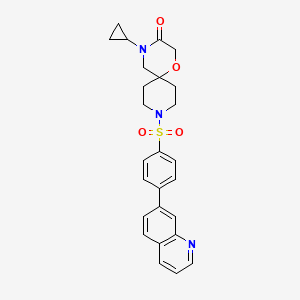
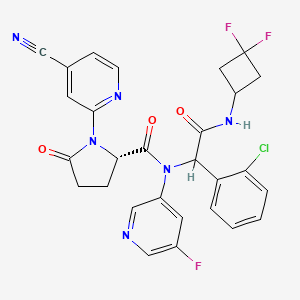


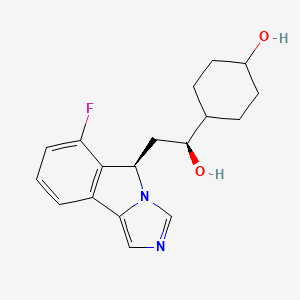
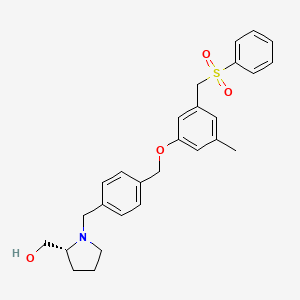
![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)

